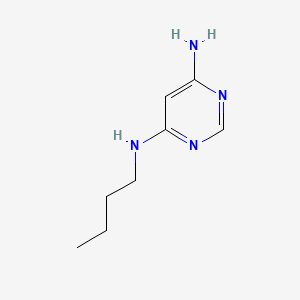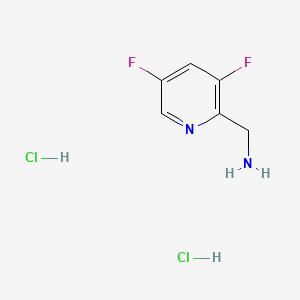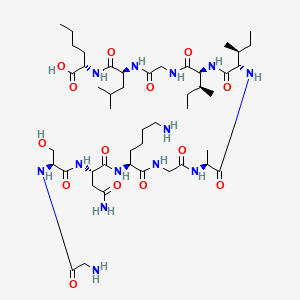
Gsnkgaiigl-nle
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gsnkgaiigl-nle is a synthetic compound that has been studied for its potential to act as a therapeutic and/or diagnostic agent. It is a small molecule that has been synthesized to mimic a natural molecule found in the human body. This compound has been studied for its potential to act as a therapeutic and/or diagnostic agent, and has been found to have both biochemical and physiological effects on the body.
Aplicaciones Científicas De Investigación
Gene Set Enrichment Analysis (GSEA) GSEA is a method for interpreting genome-wide expression profiles by focusing on gene sets, which are groups of genes sharing common biological functions, chromosomal locations, or regulation. It's particularly powerful for understanding cancer-related datasets, revealing biological pathways in conditions where single-gene analysis shows little similarity, such as in studies of patient survival in lung cancer. GSEA is embodied in a software package along with a database of biologically defined gene sets (Subramanian et al., 2005).
Gene Set Variation Analysis (GSVA) GSVA extends the concept of gene set enrichment by estimating the variation of pathway activity over a sample population in an unsupervised manner. It's robust and provides greater biological interpretability compared to single-gene analysis. GSVA is especially useful for differential pathway activity and survival analysis in both microarray and RNA-seq data (Hänzelmann et al., 2013).
Generally Applicable Gene-set Enrichment (GAGE) GAGE is another method for gene set analysis that can handle datasets of various sample sizes and experimental designs. It has shown to outperform other GSA methods by ensuring greater robustness, sensitivity, and biological relevance. GAGE reveals novel and relevant regulatory mechanisms in various biological studies, making it a versatile tool for gene expression data analysis (Luo et al., 2009).
Graph Signal Processing (GSP) in Biological Data Analysis GSP provides tools for processing data defined on irregular graph domains, making it relevant for the analysis and interpretation of biological data such as sensor network data or genomic information. It connects core ideas in GSP with traditional digital signal processing, offering a historical perspective and highlighting recent advances in this field (Ortega et al., 2017).
Mecanismo De Acción
Target of Action
Gsnkgaiigl-nle is a fragment of the Beta Amyloid peptide, specifically Beta Amyloid (25-35) with a Norleucine (Nle) substitution . The primary target of this compound is the Beta Amyloid (1-40) & (1-42) peptides found in cultured hippocampal neurons . These peptides are implicated in the pathogenesis of Alzheimer’s disease, and their toxicity is crucial for the disease’s progression .
Mode of Action
The compound this compound interacts with its targets by replacing the Methionine at position 35 (Met35) in the Beta Amyloid peptide . Met35 is necessary for the toxicity of the full-length Beta Amyloid peptides to cultured hippocampal neurons . The replacement of Met35 with Nle in the Beta Amyloid fragment renders these peptides non-toxic .
Biochemical Pathways
By rendering the Beta Amyloid peptides non-toxic, this compound may disrupt the pathological processes leading to neuronal damage in Alzheimer’s disease .
Result of Action
The primary result of this compound’s action is the reduction of toxicity of Beta Amyloid peptides in cultured hippocampal neurons . This could potentially alleviate the neuronal damage associated with Alzheimer’s disease.
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature, as suggested by the recommended storage conditions of -20 °C or below
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H83N13O14/c1-9-12-15-29(46(72)73)56-41(67)30(18-24(4)5)53-36(64)22-51-44(70)37(25(6)10-2)59-45(71)38(26(7)11-3)58-39(65)27(8)52-35(63)21-50-40(66)28(16-13-14-17-47)55-42(68)31(19-33(49)61)57-43(69)32(23-60)54-34(62)20-48/h24-32,37-38,60H,9-23,47-48H2,1-8H3,(H2,49,61)(H,50,66)(H,51,70)(H,52,63)(H,53,64)(H,54,62)(H,55,68)(H,56,67)(H,57,69)(H,58,65)(H,59,71)(H,72,73)/t25-,26-,27-,28-,29-,30-,31-,32-,37-,38-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCIWMFUJJNEFD-WZBQLBBYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H83N13O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1042.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

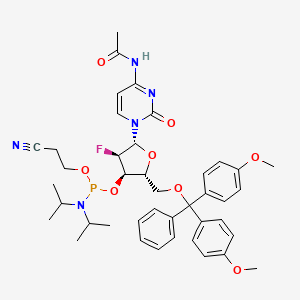


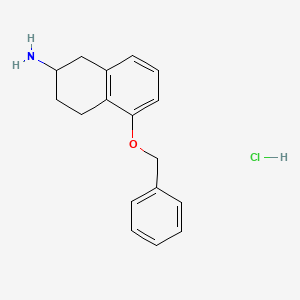
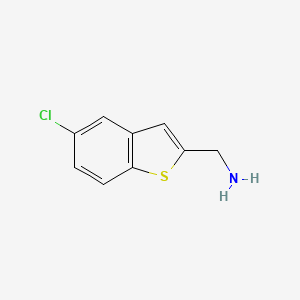


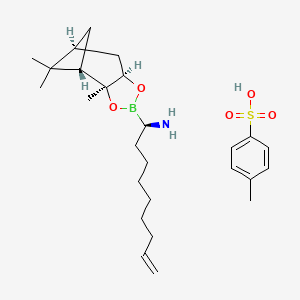
![methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598452.png)
![6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B598455.png)
